3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
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Overview
Description
3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethanesulfonyl group and a 4-methoxynaphthalen-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation, where ethanesulfonyl chloride reacts with the benzamide in the presence of a base such as pyridine.
Attachment of the 4-Methoxynaphthalen-1-yl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, where the 4-methoxynaphthalen-1-yl group is attached to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ethanesulfonyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(ethanesulfonyl)-N-(4-hydroxynaphthalen-1-yl)benzamide.
Reduction: 3-(ethyl)-N-(4-methoxynaphthalen-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(ethanesulfonyl)-N-(4-hydroxynaphthalen-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(ethyl)-N-(4-methoxynaphthalen-1-yl)benzamide: Similar structure but with an ethyl group instead of an ethanesulfonyl group.
Uniqueness
3-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to the presence of both the ethanesulfonyl and 4-methoxynaphthalen-1-yl groups, which confer specific chemical and biological properties that are not found in its analogs.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-3-26(23,24)15-8-6-7-14(13-15)20(22)21-18-11-12-19(25-2)17-10-5-4-9-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCQGZPZZAUBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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